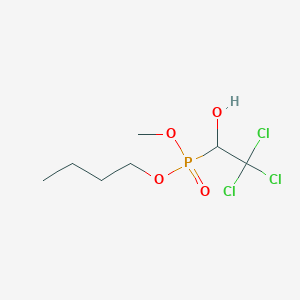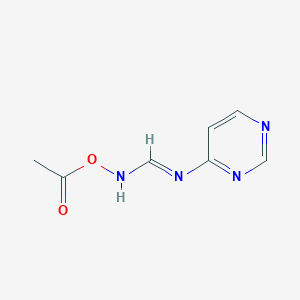
N-(Acetyloxy)-N'-pyrimidin-4-ylmethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanimidamide, N-(acetyloxy)-N’-4-pyrimidinyl- is a chemical compound that belongs to the class of amidines Amidines are characterized by the presence of a carbon-nitrogen double bond (C=N) and are known for their diverse applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanimidamide, N-(acetyloxy)-N’-4-pyrimidinyl- typically involves the reaction of an appropriate pyrimidine derivative with acetic anhydride and an amidine precursor. The reaction conditions often require a solvent such as dichloromethane or toluene and a catalyst like triethylamine to facilitate the acetylation process. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of Methanimidamide, N-(acetyloxy)-N’-4-pyrimidinyl- may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methanimidamide, N-(acetyloxy)-N’-4-pyrimidinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyloxy group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Amines, thiols; reactions often require a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Major Products Formed
Oxidation: Oxo derivatives of Methanimidamide, N-(acetyloxy)-N’-4-pyrimidinyl-.
Reduction: Reduced amidine derivatives.
Substitution: Substituted amidine derivatives with various functional groups.
Scientific Research Applications
Methanimidamide, N-(acetyloxy)-N’-4-pyrimidinyl- has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Methanimidamide, N-(acetyloxy)-N’-4-pyrimidinyl- exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites. This interaction can modulate the activity of the enzyme, leading to changes in metabolic pathways or cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methanimidamide, N,N-dimethyl-N’-(4-nitrophenyl)-: Another amidine derivative with different substituents on the nitrogen atoms.
N,N’-Bis(2,4-dimethylphenyl)methanimidamide: A structurally related compound with different aromatic substituents.
Uniqueness
Methanimidamide, N-(acetyloxy)-N’-4-pyrimidinyl- is unique due to its acetyloxy and pyrimidinyl substituents, which confer distinct chemical reactivity and biological activity. These structural features make it a valuable compound for various applications, distinguishing it from other amidine derivatives.
Properties
CAS No. |
62260-38-2 |
|---|---|
Molecular Formula |
C7H8N4O2 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(pyrimidin-4-yliminomethylamino) acetate |
InChI |
InChI=1S/C7H8N4O2/c1-6(12)13-11-5-10-7-2-3-8-4-9-7/h2-5H,1H3,(H,8,9,10,11) |
InChI Key |
IOWKFCMNPGDQAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ONC=NC1=NC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


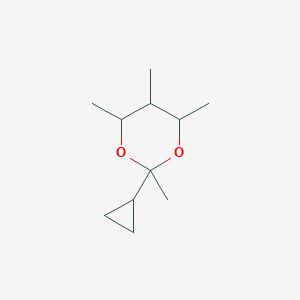
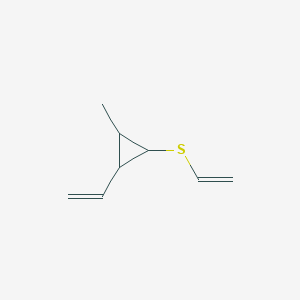
![6,13-dibromo-10-chloro-3-nitro-14H-quinoxalino[2,3-b]phenoxazine](/img/structure/B14558698.png)

![2-Amino-4-[(4-aminobutyl)amino]butanoic acid](/img/structure/B14558707.png)
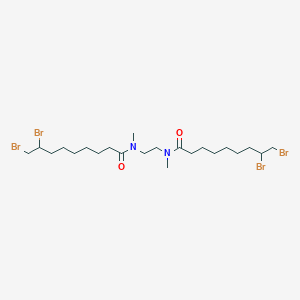
![8-[1-(3-Aminopropyl)-3,6-dimethylcyclohexa-2,4-dien-1-YL]octan-1-amine](/img/structure/B14558713.png)

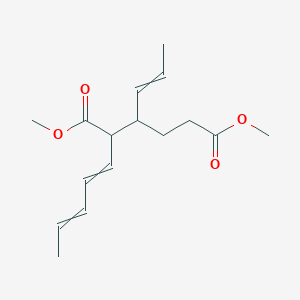
![(5aS,8S)-8-Ethyloctahydro-1H-pyrido[1,2-c][1,3]oxazepine](/img/structure/B14558735.png)
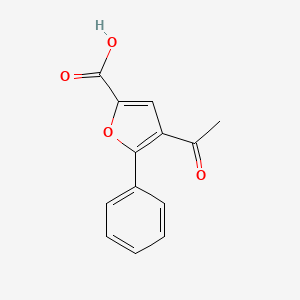
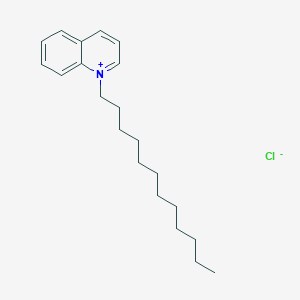
![4-Isothiocyanatophenyl [4-(methylsulfanyl)phenyl]carbamate](/img/structure/B14558766.png)
